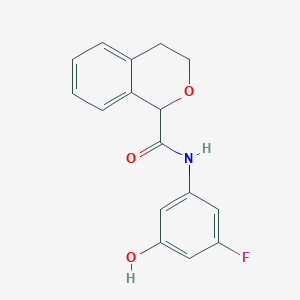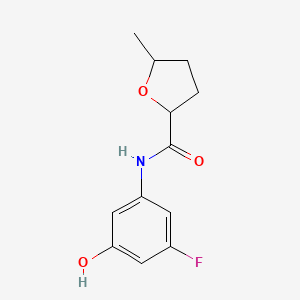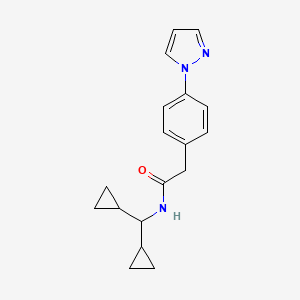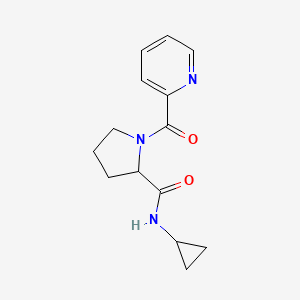
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FLI-06, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of a protein called Wnt, which is involved in various cellular processes including cell proliferation, differentiation, and migration. By inhibiting Wnt activity, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can suppress the growth and proliferation of cancer cells. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to activate autophagy, a cellular process that helps to remove damaged proteins and organelles, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its high potency and specificity. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have a high affinity for its target protein, Wnt, making it an effective inhibitor. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung and colon cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide and improve its solubility for in vivo studies.
Synthesemethoden
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3-fluoro-5-hydroxybenzoic acid, which is then converted to 3-fluoro-5-hydroxybenzaldehyde. This aldehyde is then reacted with 3,4-dihydro-2H-pyran to produce the desired isochromene. This isochromene is then converted to the carboxamide by reacting it with isocyanate. The final product, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-11-7-12(9-13(19)8-11)18-16(20)15-14-4-2-1-3-10(14)5-6-21-15/h1-4,7-9,15,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGJUSLWHQNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)
![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)